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molecular formula C14H16O2 B8663816 2-Acetyl-4-phenylcyclohexanone

2-Acetyl-4-phenylcyclohexanone

Cat. No. B8663816
M. Wt: 216.27 g/mol
InChI Key: HLJFXCWDRATSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04824952

Procedure details

5.5 g of boron trifuloride/acetic acid complex was cooled with ice and a benzene solution of 2 g of 4-phenylcyclohexanone and 2.35 g of acetic anhydride was added thereto dropwise. After stirring under ice cooling for 30 min and then at room temperature for four hours, 10 ml of a saturated aqueous solution of ammonium acetate was added thereto and the obtained reaction mixture was stirred at 80° C. for 1.5 hour and purified by extracting with ether to give 1.77 g of 2-acetyl-4phenylcyclohexanone. m.p.: 53-54° C. NMRδTMSDMSO-d6 : 1.90 (3H, m), 2.10 (3H, s), 2.50 (6H, m), 7.26 (5H, s) and 10.58 (1H, s).
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
[Compound]
Name
saturated aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
2.35 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[B].[C:2]1([CH:8]2[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:15](OC(=O)C)(=[O:17])[CH3:16].C([O-])(=O)C.[NH4+]>C1C=CC=CC=1>[C:15]([CH:10]1[CH2:9][CH:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:13][CH2:12][C:11]1=[O:14])(=[O:17])[CH3:16] |f:3.4|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
[B]
Step Two
Name
saturated aqueous solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCC(CC1)=O
Name
Quantity
2.35 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring under ice cooling for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the obtained reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 80° C. for 1.5 hour
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
purified
EXTRACTION
Type
EXTRACTION
Details
by extracting with ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)C1C(CCC(C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.77 g
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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